molecular formula C15H9Cl2N3OS B2400534 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 311784-64-2

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2400534
CAS No.: 311784-64-2
M. Wt: 350.22
InChI Key: GVGLRNZAJBGXKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . For instance, 3,5-dichlorobenzoyl chloride has been used as a substrate in the syntheses of various benzamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Certain chlorobenzene derivatives have a wide range of physical, chemical, and biological properties. They have been used in various research studies for their unique properties, including their ability to form strong covalent bonds with other molecules, act as a catalyst, and serve as a substrate for various enzymes .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point, molecular weight, and elemental composition can be determined .

Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of compounds related to 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, investigating their potential antimicrobial and anticancer properties. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been studied for antimicrobial applications. These compounds have shown moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Solvent Effects on Molecular Properties

The impact of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from the 1,3,4-thiadiazole group, which includes compounds similar to this compound, has been investigated. This research provides insights into how solvent and temperature can affect the tautomeric forms of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Matwijczuk et al., 2017).

Anticancer Evaluation

Another study focused on the facile synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting the potential of these compounds in cancer treatment. Some synthesized compounds exhibited promising anticancer activity, suggesting the therapeutic relevance of this compound derivatives (Tiwari et al., 2017).

Design and Synthesis for Targeted Applications

The design and synthesis of novel heterocyclic compounds with potential insecticidal activity starting from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide have been explored. This work emphasizes the role of chemical synthesis in developing new compounds for agricultural applications, indicating the broader impact of research on compounds related to this compound (Mohamed et al., 2020).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemical compounds. For example, exposure to similar compounds may cause eye irritation and genetic defects .

Future Directions

Future research could focus on exploring the potential applications of “4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” and similar compounds in various fields, such as medicine and agriculture .

Properties

IUPAC Name

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGLRNZAJBGXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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